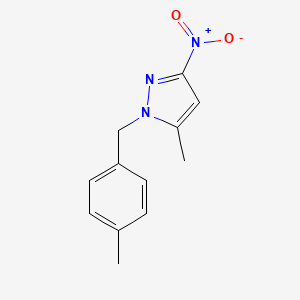![molecular formula C10H9F6NO2 B5208151 methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as Boc-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely used in the synthesis of various organic compounds due to its unique structure and properties.2.1]hept-5-ene-3-carboxylic acid.
Wirkmechanismus
The mechanism of action of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, leading to the formation of various organic compounds. The unique structure of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid makes it a valuable building block in organic synthesis.
Biochemical and Physiological Effects:
methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported that the compound exhibits low toxicity and is relatively stable under physiological conditions. Further research is needed to determine the potential biochemical and physiological effects of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid in lab experiments include its unique structure and properties, which make it a valuable building block in organic synthesis. Additionally, the compound exhibits low toxicity and is relatively stable under physiological conditions. However, the limitations of using methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid include the difficulty in synthesizing the compound and the need for specialized equipment and techniques for purification.
Zukünftige Richtungen
There are several future directions for the research on methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid. One of the potential areas of research is the development of new synthetic routes for the compound that can improve the yield and purity of the product. Another area of research is the investigation of the biochemical and physiological effects of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid, which can lead to the development of new biologically active compounds. Additionally, the use of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid in the synthesis of new materials, such as polymers and dendrimers, is another potential area of research.
Synthesemethoden
The synthesis of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with trifluoromethylacrylic acid and subsequent protection of the amine group with Boc anhydride. The final product is obtained after purification using chromatography techniques. The synthesis of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has been reported in several research papers, and the yield and purity of the product depend on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has been widely used in the synthesis of various organic compounds, including amino acids, peptides, and alkaloids. The unique structure of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid makes it a valuable building block in organic synthesis. Additionally, methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has been used as a starting material for the preparation of biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents.
Eigenschaften
IUPAC Name |
methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2/c1-19-7(18)17-6-3-2-5(4-6)8(17,9(11,12)13)10(14,15)16/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOSYSAXVHVXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5208070.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)
![N-cyclopropyl-3-{[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5208092.png)
![(2E)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5208096.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)

![N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5208110.png)

![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)
![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)


